molecular formula C13H11F3N2O2S B1405847 2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 1485912-23-9

2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1405847
CAS No.: 1485912-23-9
M. Wt: 316.3 g/mol
InChI Key: YCCADGGZYOKRIZ-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H11F3N2O2S and its molecular weight is 316.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets through a nucleophilic attack . The trifluoromethyl group may enhance the compound’s reactivity, allowing it to interact with various biological targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions. This suggests that the compound might interfere with certain enzymatic reactions or signaling pathways in the cell.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it’s likely to be well-absorbed and distributed throughout the body. The presence of the trifluoromethyl group may affect its metabolic stability, potentially making it more resistant to metabolic degradation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be affected by the pH of its environment, potentially influencing its interaction with targets . Additionally, the compound’s stability could be influenced by temperature and storage conditions.

Properties

IUPAC Name

ethyl 2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-6-4-3-5-8(9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCADGGZYOKRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.